molecular formula C13H16N2O2 B052082 1-Pentyl-1H-indazole-3-carboxylic acid CAS No. 1283576-17-9

1-Pentyl-1H-indazole-3-carboxylic acid

Cat. No. B052082
M. Wt: 232.28 g/mol
InChI Key: NHNDVXVERSIHRZ-UHFFFAOYSA-N
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Description

1-Pentyl-1H-indazole-3-carboxylic Acid is a synthetic intermediate used in the synthesis of N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide . This compound is a cannabinoid indazole compound that can potentially be used for treating pain and nausea, stimulating appetite, and inducing a positive mood change .


Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .


Chemical Reactions Analysis

The synthesis of 1H-indazole-3-carboxylic Acid derivatives involves a diazotization reaction . This reaction is highly efficient and provides a concise route to synthesize 1H-indazole-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

1-Pentyl-1H-indazole-3-carboxylic acid has a molecular formula of C13H16N2O2 and an average mass of 232.278 Da . It has a density of 1.2±0.0 g/cm3, a boiling point of 412.4±0.0 °C at 760 mmHg, and a flash point of 203.2±0.0 °C . It also has a molar refractivity of 65.9±0.0 cm3, and a polar surface area of 55 Å2 .

Scientific Research Applications

  • Antispermatogenic Agents : Some derivatives of 1H-indazole-3-carboxylic acid, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, have shown potent antispermatogenic activity, influencing testicular weight and spermatogenesis (Corsi & Palazzo, 1976).

  • Crystal Structure Analysis : The crystal structure of a derivative, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been studied, providing insights into its physicochemical properties, which may influence its bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

  • Improved Synthesis Processes : Research has been conducted to improve the synthetic process of 1H-indazole-3-carboxylic acid, highlighting its potential for industrial manufacture due to lower costs and simpler operation (Rao Er-chang, 2006).

  • Synthetic Cannabinoid Metabolism : Studies have investigated the metabolism of synthetic cannabinoids, such as AB-PINACA, which contains the 1-pentyl-1H-indazole-3-carboxamide structure. These studies provide important insights for drug analysis and detection in biological samples (Wohlfarth et al., 2015).

  • Kinase Inhibitors in Medicinal Chemistry : Indazole derivatives, including 1H-indazole-3-carboxylic acids, are gaining attention as kinase inhibitors, an important target in medicinal chemistry (Chevalier et al., 2018).

  • Synthesis of Indazole Derivatives : Various synthesis methods for indazole derivatives, including 1H-indazole-3-carboxylic acid esters and amides, have been developed, expanding the range of potential applications in pharmaceuticals (Buchstaller et al., 2011).

  • Metabolite Profiling of Illicit Drugs : Metabolite profiling of illicit drugs containing 1-pentyl-1H-indazole-3-carboxamide structures, such as AB-PINACA and APINACA, has been conducted. This research is crucial for understanding the metabolic pathways of these substances and for developing detection methods in forensic toxicology (Savchuk et al., 2017).

  • Thermochemical Studies : Research on the enthalpy of formation for indazole and its derivatives, including 1H-indazole-3-carboxylic acid, provides valuable data for understanding their energetic and structural properties (Orozco-Guareño et al., 2019).

  • Male Contraception : Indazole carboxylic acids have been studied for their potential use in male contraception, offering a novel approach to fertility control (Cheng et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

1-Pentyl-1H-indazole-3-carboxylic Acid is a useful synthetic intermediate in the synthesis of cannabinoid indazole compounds . These compounds have potential therapeutic applications such as treating pain and nausea, stimulating appetite, and inducing a positive mood change . Therefore, future research may focus on exploring these therapeutic applications further.

properties

IUPAC Name

1-pentylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNDVXVERSIHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Asada, T Doi, T Tagami, A Takeda… - Drug Testing and …, 2017 - Wiley Online Library
… Methyl 1-pentyl-1H-indazole-3-carboxylic acid (23). The title compound was prepared by treating the solution of 17 (99 mg, 0.4 mmol) in MeOH/THF (2:1, 3 mL) with 6 mol/L aqueous …
X Diao, J Carlier, M Zhu, MA Huestis - Clinical Chemistry, 2017 - academic.oup.com
… In total, 13 MN-18 metabolites were detected, with the top 3 abundant metabolites being 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated MN-18, and naphthalene-…
Number of citations: 14 academic.oup.com
SD Banister, M Moir, J Stuart, RC Kevin… - ACS chemical …, 2015 - ACS Publications
Synthetic cannabinoid (SC) designer drugs based on indole and indazole scaffolds and featuring l-valinamide or l-tert-leucinamide side chains are encountered with increasing …
Number of citations: 212 pubs.acs.org
SA Savchuk, SA Appolonova, OM Kogdas'… - Journal of analytical …, 2017 - Springer
… Based on these results, metabolite M1 was identified as 1-pentyl-1H-indazole-3-carboxylic acid. The protonated molecule of metabolite M2 (Figs. 1b and 1c) is subject to appreciable …
Number of citations: 2 link.springer.com
M Longworth, SD Banister, JBC Mack, M Glass… - Forensic toxicology, 2016 - Springer
Indazole-derived synthetic cannabinoids (SCs) featuring an alkyl substituent at the 1-position and l-valinamide at the 3-carboxamide position (eg, AB-CHMINACA) have been identified …
Number of citations: 39 link.springer.com
LK Janssens, A Ametovski, E Sparkes… - ACS Chemical …, 2022 - ACS Publications
… Subjecting 1-pentyl-1H-indazole-3-carboxylic acid (35, 116 mg, 500 μmol) and cumylamine (86 μL, 600 μmol, 1.2 equiv) to general procedure A gave, following purification by flash …
Number of citations: 1 pubs.acs.org
SD Banister, M Longworth, R Kevin… - ACS Chemical …, 2016 - ACS Publications
Indole and indazole synthetic cannabinoids (SCs) featuring l-valinate or l-tert-leucinate pendant group have recently emerged as prevalent recreational drugs, and their use has been …
Number of citations: 234 pubs.acs.org
X Diao, MA Huestis - Frontiers in chemistry, 2019 - frontiersin.org
… However, following human hepatocyte incubation with MN-18, 13 metabolites were observed (Figure 5B), with the top 3 metabolites 1-pentyl-1H-indazole-3-carboxylic acid (M5), …
Number of citations: 108 www.frontiersin.org
PB Fitzgerald, P Elouard Lowry - i.moscow
… DIPEA (4.2 ml, 0.02445mol) was added to a solution of 1-Pentyl-1H-indazole-3-carboxylic acid (1.013 g, 0.004366mol) in DMF (10 ml) and the solution was stirred at room temperature …
Number of citations: 0 i.moscow
IPC Class, A USPC - 2015 - patentsencyclopedia.com
… [0102] DIPEA (4.2 ml, 0.02445 mol) was added to a solution of 1-Pentyl-1H-indazole-3-carboxylic acid (1.013 g, 0.004366 mol) in DMF (10 ml) and the solution was stirred at room …
Number of citations: 0 www.patentsencyclopedia.com

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